molecular formula C16H20N2O2S B2646580 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1797092-34-2

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2646580
CAS RN: 1797092-34-2
M. Wt: 304.41
InChI Key: ZZODCRUGORAQEQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as MTMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTMU is a urea derivative that has been synthesized through a multistep process involving several reactions.

Scientific Research Applications

Drug Delivery Systems

A study discusses the design of new detachable poly(ethylene glycol) conjugates using a strategy for reversible attachment to amino-containing substrates. This involves the formation of a benzyl carbamate linkage substituted with a disulfide, which is stable under non-reducing conditions but susceptible to cleavage by thiolysis, suggesting implications for drug delivery systems (Zalipsky et al., 1999).

Synthesis and Isotope Labeling

The synthesis of deuterium-labeled analogs for potential drugs showcases the application of urea derivatives in enhancing analytical methods, such as LC–MS analysis, to study drug absorption, distribution, and other pharmacokinetics (Liang et al., 2020).

Advanced Chemical Synthesis Techniques

Research into the Curtius rearrangement of diethoxyphosphorylmethylfurans demonstrates the utility of urea derivatives in developing complex synthesis pathways for creating novel chemical structures, which could have applications in pharmaceuticals and materials science (Pevzner, 2011).

Biological Activities Exploration

Studies on substituted indoles and their reactions with urea and thiourea to form pyrimidine derivatives have explored the effects on arterial blood pressure and analgesic activity, highlighting the role of urea derivatives in the discovery and development of new pharmacologically active compounds (Hishmat et al., 1992).

Chemical Modification and Functionalization

Research on the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and subsequent reactions with various electrophiles illustrates the chemical functionalization possibilities, offering pathways to synthesize a wide range of products with potential utility in diverse scientific fields (Smith et al., 2013).

properties

IUPAC Name

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-6-4-5-7-13(11)18-16(19)17-10-14(20-3)15-9-8-12(2)21-15/h4-9,14H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZODCRUGORAQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea

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